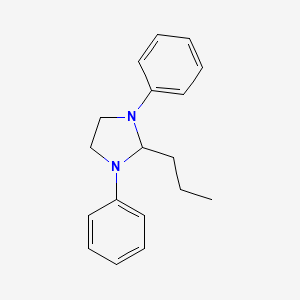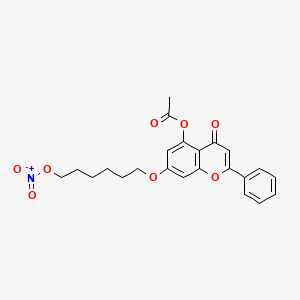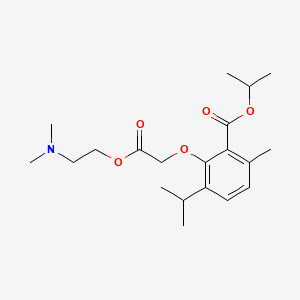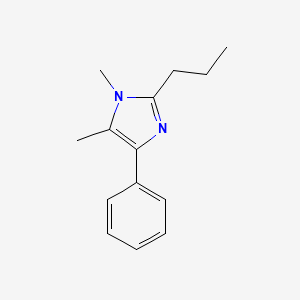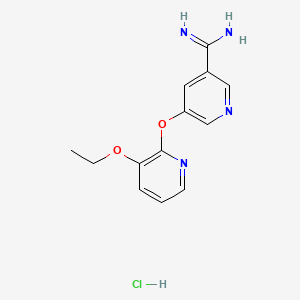
5-((3-Ethoxypyridin-2-YL)oxy)nicotinimidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3-Ethoxy-2-pyridinyl)oxy]-3-pyridinecarboximidamide HCL is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of pyridine rings and an ethoxy group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Ethoxy-2-pyridinyl)oxy]-3-pyridinecarboximidamide HCL typically involves multiple steps, starting with the preparation of the pyridine rings. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between two organic groups . This reaction is known for its mild conditions and high efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The use of advanced catalysts and optimized reaction conditions can enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-[(3-Ethoxy-2-pyridinyl)oxy]-3-pyridinecarboximidamide HCL can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce amines.
Scientific Research Applications
5-[(3-Ethoxy-2-pyridinyl)oxy]-3-pyridinecarboximidamide HCL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: It may have applications in drug development, particularly for targeting specific molecular pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(3-Ethoxy-2-pyridinyl)oxy]-3-pyridinecarboximidamide HCL involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets 5-[(3-Ethoxy-2-pyridinyl)oxy]-3-pyridinecarboximidamide HCL apart from similar compounds is its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo a variety of chemical reactions and its potential in multiple scientific fields make it a compound of significant interest.
Properties
Molecular Formula |
C13H15ClN4O2 |
|---|---|
Molecular Weight |
294.74 g/mol |
IUPAC Name |
5-(3-ethoxypyridin-2-yl)oxypyridine-3-carboximidamide;hydrochloride |
InChI |
InChI=1S/C13H14N4O2.ClH/c1-2-18-11-4-3-5-17-13(11)19-10-6-9(12(14)15)7-16-8-10;/h3-8H,2H2,1H3,(H3,14,15);1H |
InChI Key |
XSMSMBHGZZSYGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(N=CC=C1)OC2=CN=CC(=C2)C(=N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


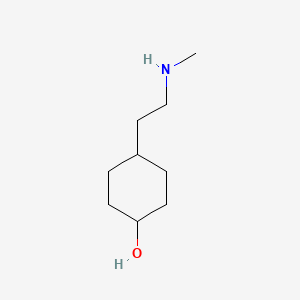
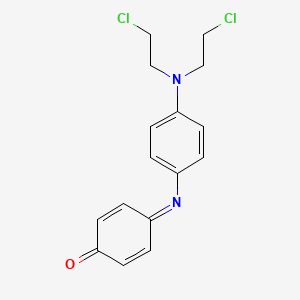

![4-(Nitrooxy)butyl [(5-hydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl)oxy]acetate](/img/structure/B13941868.png)

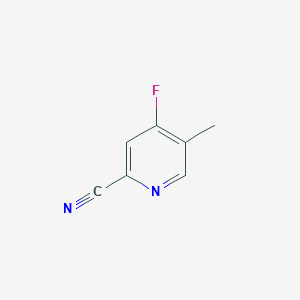
![2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-4-[(2-ethoxyphenyl)azo]-3-hydroxy-](/img/structure/B13941889.png)
![2-Ethyl-1,3-dimethylbenzo[F]quinoline-5-sulfonic acid](/img/structure/B13941891.png)


